molecular formula C21H19N3O5 B3448556 3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B3448556
M. Wt: 393.4 g/mol
InChI Key: QMJLJUUXPDNSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzylpiperazine moiety with a nitro-substituted chromenone, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves the reaction of 6-nitro-2H-chromen-2-one with 4-benzylpiperazine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The carbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl or aryl halides, nucleophiles like sodium hydride.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: 3-(4-aminopiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-benzylpiperazine-1-carboxylic acid)-6-nitro-2H-chromen-2-one.

Scientific Research Applications

3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can help improve cognitive function in Alzheimer’s patients .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one
  • 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one
  • 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one

Uniqueness

Compared to similar compounds, 3-(4-benzylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one stands out due to its nitro group, which can undergo various chemical transformations, making it versatile for different applications. Its potential as an acetylcholinesterase inhibitor also highlights its significance in medicinal chemistry .

Properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-20(23-10-8-22(9-11-23)14-15-4-2-1-3-5-15)18-13-16-12-17(24(27)28)6-7-19(16)29-21(18)26/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJLJUUXPDNSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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